1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole
Description
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole makes it a promising candidate for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-2-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-8-18-19-15-10-5-6-11-16(15)20(18)13-14-9-4-7-12-17(14)21-2/h4-7,9-12H,3,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSIZCAGJQRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or formic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: These compounds have similar structures but different substituents at the 2-position, leading to variations in their biological activities.
1-(2-Methoxyphenyl)piperazine: This compound shares the 2-methoxyphenyl group but has a different core structure, resulting in distinct pharmacological properties.
1,2,3-Triazole derivatives: These compounds have a different heterocyclic core but exhibit similar biological activities due to their ability to interact with similar molecular targets.
The uniqueness of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound for various applications.
Biological Activity
1-[(2-Methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which is recognized for its diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H18N2O
- Molecular Weight : 258.33 g/mol
- IUPAC Name : 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole
- CAS Number : 1153977-49-1
The biological activity of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is primarily attributed to its ability to interact with various molecular targets. It may exert its effects by:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole. For instance:
- In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating its effectiveness in inducing apoptosis in tumor cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| U87 | 45 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It showed effective inhibition against Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 0.015 mg/mL .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
Study on Anticancer Effects
In a study conducted by Ribeiro Morais et al., the compound was tested in vivo on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through apoptotic pathways .
Study on Antimicrobial Effects
Another research study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including our compound. The results demonstrated that it effectively inhibited bacterial growth and could be a candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of benzodiazole derivatives is often influenced by their structural characteristics. Modifications at specific positions on the benzodiazole ring can enhance or diminish their efficacy:
- Substituents : The presence of electron-donating groups such as methoxy enhances biological activity by improving solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
